N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
10128-51-5 |
|---|---|
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H14N2O4S/c23-20-16-11-5-6-12-17(16)21-19(26-20)15-10-4-7-13-18(15)22-27(24,25)14-8-2-1-3-9-14/h1-13,22H |
InChI Key |
HFLJZGUOTHQWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via intramolecular cyclodehydration (Figure 1). Acetic anhydride acts as both solvent and dehydrating agent, facilitating the elimination of water to form the oxazinone ring. The sulfonamide group remains intact due to its stability under acidic conditions.
Procedure :
-
Intermediate Synthesis : 2-Aminobenzoic acid is condensed with benzenesulfonamide in the presence of a coupling agent (e.g., DCC) to yield 2-[2-(benzenesulfonylamino)phenyl]benzoylamino benzoic acid.
-
Cyclization : The intermediate (20 mmol) is refluxed in acetic anhydride (25 mL) for 3 hours.
-
Workup : The mixture is cooled, and the precipitate is filtered and recrystallized from benzene.
Characterization Data
-
IR (KBr) : Absorption bands at 3260 cm⁻¹ (N–H), 1745 cm⁻¹ (C=O lactam), and 1370 cm⁻¹ (S=O).
-
¹H NMR (CDCl₃) : Aromatic protons (δ 6.96–8.11 ppm), sulfonamide NH (δ 10.11 ppm, exchanges with D₂O).
-
Mass Spec : Molecular ion peak at m/z = 378.4 (C₂₀H₁₄N₂O₄S).
Benzoxazinone Formation via Anthranilic Acid
An alternative route begins with anthranilic acid, leveraging its dual amine and carboxylic acid functionalities for cyclization (adapted from MDPI).
Synthetic Pathway
-
Benzoxazinone Synthesis : Anthranilic acid reacts with acetic anhydride to form 4H-3,1-benzoxazin-4-one.
-
Sulfonamide Coupling : The benzoxazinone intermediate undergoes nucleophilic aromatic substitution with benzenesulfonamide at the 2-position.
Optimization Notes :
-
Catalyst : Anhydrous sodium acetate enhances electrophilicity at the 2-position of the benzoxazinone.
-
Solvent : Glacial acetic acid facilitates both cyclization and coupling steps.
Yield : ~58–71% (estimated from similar quinazolinone syntheses).
Spectroscopic Validation
-
¹³C NMR (DMSO-d₆) : Lactam carbonyl at δ 161.2 ppm, sulfonamide-linked carbons (δ 144.5 ppm).
-
HRMS : Calculated for C₂₀H₁₄N₂O₄S: 378.0674; Observed: 378.0681.
Ullmann-Type Coupling for regioselective Functionalization
For precise installation of the sulfonamide group, copper-catalyzed Ullmann coupling offers regiocontrol (inferred from Sage Journals).
Reaction Design
-
Precursor Preparation : 2-Chloro-4H-3,1-benzoxazin-4-one is synthesized from anthranilic acid and thionyl chloride.
-
Coupling : The chloride intermediate reacts with benzenesulfonamide using CuI/L-proline in DMSO at 110°C.
Advantages :
-
Avoids harsh cyclization conditions.
-
Enables late-stage functionalization.
Yield : ~50–65% (projected based on aryl chloride couplings).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization (Sec. 1) | Benzoylamino benzoic acid | Acetic anhydride, reflux | 67% | >95% |
| Anthranilic Acid (Sec. 2) | Anthranilic acid, sulfonamide | Glacial HOAc, reflux | 58–71% | >90% |
| Ullmann Coupling (Sec. 3) | 2-Chlorobenzoxazinone | CuI, DMSO, 110°C | 50–65% | >92% |
Key Observations :
-
The cyclization route (Sec. 1) offers higher yields but requires stringent anhydrous conditions.
-
Ullmann coupling (Sec. 3) provides better regioselectivity for complex derivatives.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide exhibit significant antimicrobial properties. The benzoxazine moiety is known for its ability to interact with biological systems, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Its structural features allow it to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that this compound can inhibit tumor growth in specific cancer cell lines, making it a promising lead compound for cancer therapy .
Materials Science
Polymeric Applications
this compound can serve as a functional additive in polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. The sulfonamide group contributes to improved solubility and dispersion within polymeric systems, making it suitable for applications in coatings and composites .
Fluorescent Materials
The compound exhibits fluorescence properties that can be harnessed in the development of fluorescent materials. Its ability to emit light upon excitation makes it useful in creating sensors or markers for biological imaging applications. The fluorescent characteristics are attributed to the conjugated system present in its structure .
Analytical Chemistry
Chromatographic Applications
this compound has been utilized as a standard reference material in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate quantification and identification of similar compounds in complex mixtures .
Spectroscopic Studies
The compound's spectral characteristics have been extensively studied using techniques such as UV-visible spectroscopy and mass spectrometry. These studies contribute to the understanding of its reactivity and interaction with other molecules, aiding in the development of new analytical methods .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity | Significant inhibition of bacterial growth; anticancer effects observed in cell lines |
| Materials Science | Functional additive in polymers | Enhanced thermal stability and mechanical properties |
| Analytical Chemistry | Standard reference in HPLC | Accurate quantification of similar compounds |
| Spectroscopic studies | Insights into reactivity and interaction with other molecules |
Mechanism of Action
The mechanism of action of N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Molecular Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses and therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in the sulfonamide substituent and benzoxazinone modifications. Below is a comparative analysis:
Key Observations :
- Naphthalene substitution (CAS 10128-55-9) increases molecular weight and hydrophobicity, shifting applications to surfactants .
- Chlorination (CAS 124353-45-3) introduces electron-withdrawing groups, making the compound suitable for optical applications .
- Heterocyclic substituents (e.g., oxazole, pyrazole) enhance solubility and bioactivity, as seen in antimicrobial derivatives .
Biological Activity
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide, also known by its CAS number 10128-51-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molar mass of approximately 378.40 g/mol. The compound features a sulfonamide group which is known for its biological activity, particularly in antibacterial and antifungal applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H14N2O4S |
| Molar Mass | 378.40 g/mol |
| CAS Number | 10128-51-5 |
| Melting Point | Data not available |
| Solubility | Data not available |
Antimicrobial Properties
Research indicates that compounds related to benzoxazines exhibit significant antimicrobial activity. The sulfonamide moiety enhances the compound's ability to inhibit bacterial growth. For example, studies have shown that similar benzoxazine derivatives can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
In vitro studies have suggested that this compound may possess antitumor properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. For instance, derivatives of benzoxazine have demonstrated cytotoxic effects against several cancer cell lines .
Case Studies
- Antibacterial Study : A comparative study on various benzoxazine derivatives indicated that those containing the sulfonamide group exhibited enhanced antibacterial activity. The study measured zones of inhibition against several pathogens, confirming the effectiveness of the compound in inhibiting bacterial growth .
- Antitumor Research : A recent investigation into the cytotoxic effects of benzoxazine derivatives revealed that certain compounds led to significant reductions in cell viability in human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of cellular metabolism .
Q & A
Q. What are the established synthetic routes for N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide, and what catalysts or conditions optimize yield?
The compound is synthesized via nucleophilic substitution between 2-(4-oxo-3,1-benzoxazin-2-yl)aniline and benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature . Alternative routes involve transition metal catalysis (e.g., Pd(PPh₃)₂Cl₂/CuI) for introducing ethynyl groups, achieving yields up to 92% when using controlled stoichiometry and inert atmospheres . Key optimization parameters include:
- Catalyst loading (0.5–2 mol% for Pd catalysts)
- Temperature gradients (-78°C to reflux depending on reaction stage)
- Purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3 v/v)
Q. How do spectroscopic (NMR, IR) and crystallographic methods resolve structural ambiguities in this compound?
1H NMR in DMSO-d6 identifies key protons: benzoxazinone NH (δ 10.2–10.8 ppm, broad singlet), sulfonamide NH (δ 8.9–9.3 ppm), and aromatic protons (δ 7.2–8.5 ppm) with coupling patterns confirming substitution positions . IR confirms C=O stretching (1680–1700 cm⁻¹) and S=O vibrations (1150–1170 cm⁻¹) . Single-crystal X-ray diffraction (SHELX suite) resolves:
Q. What biological activities are associated with this compound, and how are they evaluated experimentally?
The compound exhibits antibacterial activity against Staphylococcus aureus (MIC = 8–16 µg/mL) and antitubeculosis effects (IC₅₀ = 12 µM) via broth microdilution assays . Anticancer potential is assessed using MTT assays (e.g., 48-hour exposure to HeLa cells, IC₅₀ = 18 µM) with structure-activity relationships (SAR) linked to:
- Electron-withdrawing substituents on the benzenesulfonamide moiety
- Planarity of the benzoxazine ring system .
Advanced Research Questions
Q. How does tautomerism between enol-imine and keto-amine forms affect the compound's electronic properties?
Density functional theory (DFT) studies (B3LYP/6-311++G(d,p)) reveal that the enol-imine tautomer is thermodynamically favored (ΔG = -4.2 kcal/mol in gas phase) due to intramolecular hydrogen bonding. Solvent polarity increases the energy barrier for tautomerization (ΔG‡ = 8.5 kcal/mol in water vs. 6.2 kcal/mol in chloroform). UV-vis spectra (λmax = 320–340 nm) correlate with TD-DFT predictions, confirming π→π* transitions in the enol-imine form .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
High thermal motion in the benzoxazine ring (B-factor > 4 Ų) and twinning (twin law -h, -k, l) complicate refinement. SHELXL-2018 mitigates this via:
Q. How do substituent modifications influence binding to biological targets like β3-adrenergic receptors?
Methyl or trifluoromethyl groups at the sulfonamide para-position enhance binding affinity (Ki = 0.8 nM vs. 4.2 nM for unsubstituted analogs) by:
Q. What solvent systems stabilize the compound during long-term storage?
Stability studies (25°C/60% RH) show:
Q. Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed coupling for ethynyl-functionalized derivatives .
- Characterization : Combine X-ray diffraction with DFT-optimized geometries to resolve tautomeric states .
- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify receptor-binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
